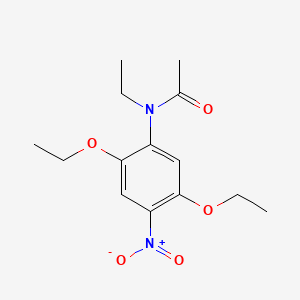
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is a chemical compound with the molecular formula C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is characterized by the presence of an acetamide group attached to a 2,5-diethoxy-4-nitrophenyl ring, with an additional ethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- typically involves the reaction of 2,5-diethoxy-4-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired acetamide product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles.
Scientific Research Applications
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- can be compared with other similar compounds, such as:
Acetamide, N-(2,5-dimethoxy-4-nitrophenyl)-N-ethyl-: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.
Acetamide, N-(2,5-diethoxy-4-aminophenyl)-N-ethyl-: This compound has an amino group instead of a nitro group, which significantly alters its chemical properties and potential applications. The uniqueness of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
68052-12-0 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2,5-diethoxy-4-nitrophenyl)-N-ethylacetamide |
InChI |
InChI=1S/C14H20N2O5/c1-5-15(10(4)17)11-8-14(21-7-3)12(16(18)19)9-13(11)20-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
UJTFFMKKJCRDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















